Phenol, 4,4'-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis-
Overview
Description
Phenol, 4,4’-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis- is a chemical compound with the molecular formula C28H26O9S2 and a molecular weight of 570.63 g/mol . This compound is typically a white to pale yellow solid at room temperature and pressure . It is known for its solubility in organic solvents and its ability to participate in various organic reactions .
Preparation Methods
The synthesis of Phenol, 4,4’-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis- generally involves multiple steps and requires precise control of reaction conditions . The preparation typically starts with the reaction of phenol derivatives with sulfonyl chlorides in the presence of a base to form the sulfonyl phenol intermediates . These intermediates are then reacted with ethylene glycol derivatives under controlled conditions to form the final product . Industrial production methods may vary based on the quality of raw materials and specific reaction conditions .
Chemical Reactions Analysis
Phenol, 4,4’-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis- can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of phenolic groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Condensation Reactions: The compound can form condensation products with other reactive species.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 4,4’-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis- has several applications in scientific research and industry:
High-Performance Polymers: It is used in the synthesis of high-performance polymers, particularly in the optical, electronic, and optoelectronic industries.
Electronic Components: The compound is also used in the manufacture of electronic components that require high thermal stability and optical clarity.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis- involves its interaction with various molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules . The sulfonyl groups can also interact with specific enzymes and proteins, affecting their function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenol, 4,4’-[oxybis(2,1-ethanediyloxy-4,1-phenylenesulfonyl)]bis- is unique due to its combination of phenolic and sulfonyl groups, which confer specific chemical and physical properties . Similar compounds include:
Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: An alternative to Bisphenol A with similar applications.
Bisphenol F: Used in the production of epoxy resins and other polymers.
These compounds share some structural similarities but differ in their specific applications and properties .
Properties
IUPAC Name |
4-[4-[2-[2-[4-(4-hydroxyphenyl)sulfonylphenoxy]ethoxy]ethoxy]phenyl]sulfonylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9S2/c29-21-1-9-25(10-2-21)38(31,32)27-13-5-23(6-14-27)36-19-17-35-18-20-37-24-7-15-28(16-8-24)39(33,34)26-11-3-22(30)4-12-26/h1-16,29-30H,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXYGLOHALPAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)OCCOCCOC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872913 | |
Record name | 2,2'-Bis[4-(4-hydroxyphenylsulfonyl)phenoxy]diethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29239-85-8 | |
Record name | 2,2'-Bis[4-(4-hydroxyphenylsulfonyl)phenoxy]diethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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